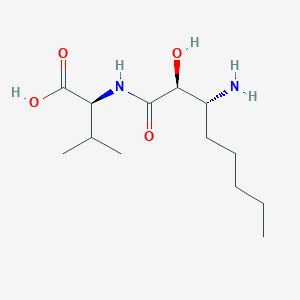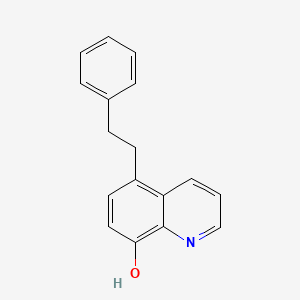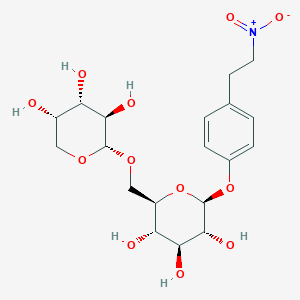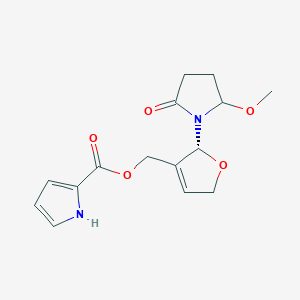
3H-arsole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3H-arsole is that one of the three tautomers of arsole that has the double bonds at positions 1 and 4. It is a tautomer of a 2H-arsole and a 1H-arsole.
Aplicaciones Científicas De Investigación
Organic Electronics and Semiconducting Polymers
- Arsole-Containing Conjugated Polymers : Arsole-containing conjugated polymers have been explored for their potential in organic electronics. A study developed an air-stable semiconducting polymer containing dithieno[3,2‐b:2′,3′‐d]arsole, showing promising properties as a p-type semiconductor with notable hole mobility (Green et al., 2016).
Luminescence and Photophysical Properties
- Luminescent Arsolo[2,3-d:5,4-d′]bis(thiazole) : Research on 4-phenyl-4H-arsolo[2,3-d:5,4-d′]bis(thiazole) demonstrated its excellent stability and potential for photoluminescence applications. This study compared its properties with those of its phosphole analogue, finding differences in aromatic character and optoelectronic properties (Green et al., 2017).
Photovoltaic Applications
- Application in Bulk Heterojunction Solar Cells : Dithieno[3,2-b:2',3'-d]arsole-derived conjugated polymers have been used in bulk heterojunction solar cells, demonstrating high open circuit voltages and power conversion efficiencies (Green et al., 2019).
Structural and Stability Studies
- Effects of As-Substituent on Dithienoarsoles : A study on 4-Aryldithieno[3,2-b:2',3'-d]arsoles revealed how As-substituents influence structure, photophysical properties, and stability, particularly in the photo-excited state (Takahara et al., 2022).
Other Applications
- Arsenic-Containing Compounds in Biological Studies : Although not directly related to "3H-arsole", studies on arsenic compounds like ArsH, which acts as an organoarsenical oxidase, provide insights into the broader applications of arsenic-based compounds in biological systems (Chen et al., 2015).
Propiedades
Nombre del producto |
3H-arsole |
|---|---|
Fórmula molecular |
C4H5As |
Peso molecular |
128 g/mol |
Nombre IUPAC |
3H-arsole |
InChI |
InChI=1S/C4H5As/c1-2-4-5-3-1/h1,3-4H,2H2 |
Clave InChI |
WOPPANRSKRFKTL-UHFFFAOYSA-N |
SMILES canónico |
C1C=C[As]=C1 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



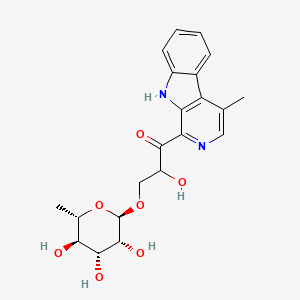
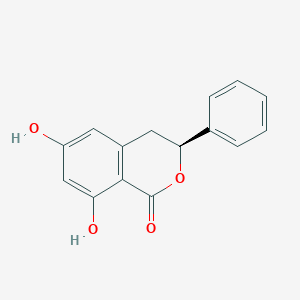
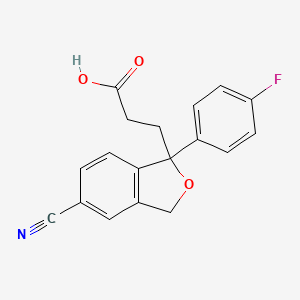
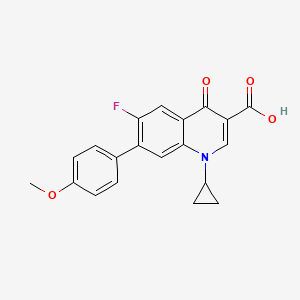
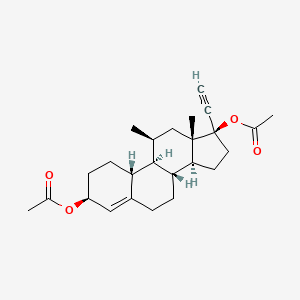

![(14S,17Z,27S)-17-ethylidene-14-[(1R)-1-hydroxyethyl]-27-(2-hydroxypropan-2-yl)-20,33-dimethyl-24,30,37,40-tetramethylidene-12,15,22,25,28,35,38-heptaoxo-19,32,42-trioxa-9-thia-3,13,16,23,26,29,36,39,44,45,46,47-dodecazahexacyclo[39.2.1.18,11.118,21.131,34.02,7]heptatetraconta-1(43),2(7),3,5,8(47),10,18(46),20,31(45),33,41(44)-undecaene-4-carboxamide](/img/structure/B1247361.png)
![Pyrido[4,3-b]indolizine-5,7-dione, 8-methoxy-1-(phenylmethyl)-](/img/structure/B1247362.png)
